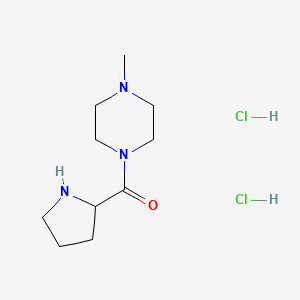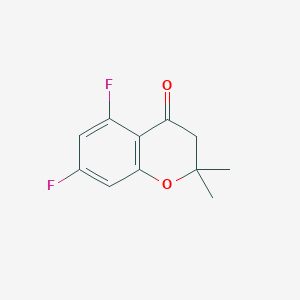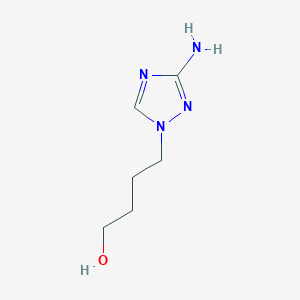![molecular formula C25H27BF4N2 B13490274 (E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13490274.png)
(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a benzo[cd]indolium core, a styryl group, and a tetrafluoroborate counterion. The presence of the dimethylamino group and the styryl moiety contributes to its distinctive chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[cd]indolium Core: This step involves the cyclization of appropriate precursors to form the benzo[cd]indolium structure.
Introduction of the Styryl Group: The styryl group is introduced through a condensation reaction with a suitable aldehyde, often under basic conditions to promote the formation of the (E)-isomer.
Addition of the Dimethylamino Group: The dimethylamino group is typically introduced via nucleophilic substitution reactions.
Formation of the Tetrafluoroborate Salt: The final step involves the ion exchange to introduce the tetrafluoroborate counterion, often achieved by reacting the intermediate compound with tetrafluoroboric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the styryl group or the benzo[cd]indolium core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the dimethylamino group or the styryl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction can lead to saturated derivatives.
科学研究应用
(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its unique photophysical properties.
Biology: Employed in bioimaging and as a marker for cellular studies.
Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of (E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound’s photophysical properties allow it to absorb light and transfer energy, making it effective in applications like photodynamic therapy. The dimethylamino group and styryl moiety play crucial roles in its binding affinity and reactivity with biological molecules.
相似化合物的比较
Similar Compounds
4,4’-Difluorobenzophenone: Known for its use in high-performance polymers.
Ammonium Sulfide Compounds: Studied for their stability and superionic properties.
Uniqueness
(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate stands out due to its unique combination of a benzo[cd]indolium core, styryl group, and tetrafluoroborate counterion. This combination imparts distinctive photophysical properties and reactivity, making it valuable in various scientific and industrial applications.
属性
分子式 |
C25H27BF4N2 |
|---|---|
分子量 |
442.3 g/mol |
IUPAC 名称 |
4-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;tetrafluoroborate |
InChI |
InChI=1S/C25H27N2.BF4/c1-4-5-18-27-23(17-14-19-12-15-21(16-13-19)26(2)3)22-10-6-8-20-9-7-11-24(27)25(20)22;2-1(3,4)5/h6-17H,4-5,18H2,1-3H3;/q+1;-1 |
InChI 键 |
NJZFCMUTDLEWBV-UHFFFAOYSA-N |
手性 SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)/C=C/C4=CC=C(C=C4)N(C)C |
规范 SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C=CC4=CC=C(C=C4)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)
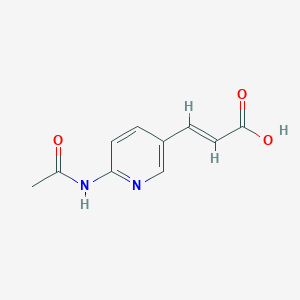
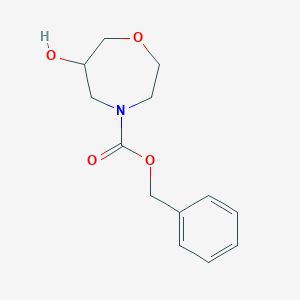
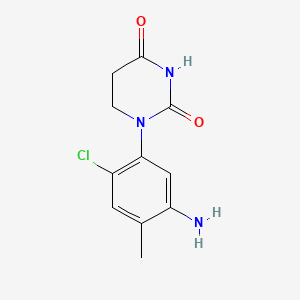

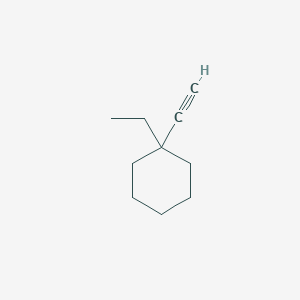
![4-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13490231.png)
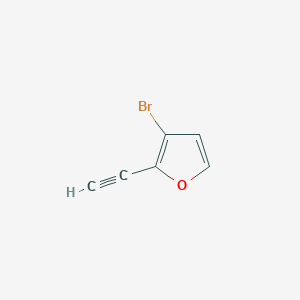
![Bicyclo[2.1.1]hexan-2-amine](/img/structure/B13490240.png)
